

molecular weight of D-Aspartic acid β -methyl ester

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Compound of Interest

Compound Name: *(R)-2-Amino-4-methoxy-4-oxobutanoic acid*

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An In-depth Technical Guide to D-Aspartic Acid β -Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Aspartic acid β -methyl ester is the synthetically modified analog of the endogenous neuromodulator, D-Aspartic acid. By virtue of its esterification at the β -carboxyl group, this compound exhibits altered physicochemical properties, including enhanced bioavailability, positioning it as a valuable investigational tool and potential pro-drug. This guide provides a comprehensive technical overview, beginning with its fundamental properties and synthesis, and extending to its detailed mechanism of action at the N-methyl-D-aspartate (NMDA) receptor. We will explore its significant applications in neurobiology and endocrinology, particularly its role in modulating synaptic plasticity and steroidogenesis. This document furnishes field-proven experimental protocols, complete with justifications for methodological choices and embedded validation steps, to empower researchers in their application of this compound.

Core Concepts: From a D-Amino Acid to a Research Tool

For decades, D-amino acids in mammals were largely considered metabolic artifacts. This view has been thoroughly revised, with D-Aspartic acid (D-Asp) now recognized as a critical endogenous signaling molecule in the nervous and endocrine systems[1][2]. It plays a pivotal role in neuronal development and hormone regulation[2]. D-Aspartic acid β -methyl ester, the subject of this guide, is a derivative designed for research, offering a means to systematically probe the physiological pathways governed by D-Asp with potentially more controlled and sustained delivery in vivo. Its primary value lies in its function as a precursor to D-Asp, which acts as a specific agonist at the NMDA receptor[3][4].

Physicochemical Data & Structure

A precise understanding of the compound's properties is the foundation of all experimental design.

Property	Data	Source(s)
Molecular Formula	C ₅ H ₉ NO ₄	[5]
Molecular Weight	147.13 g/mol	[5]
IUPAC Name	(2R)-2-amino-4-methoxy-4-oxobutanoic acid	
Appearance	White to off-white crystalline powder	[6]
Key Feature	Esterification at the C4 (β) carboxyl group	

Molecular Structure:

Caption: 2D representation of D-Aspartic acid β -methyl ester.

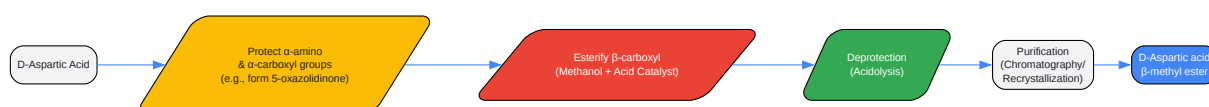
Regioselective Synthesis: A Methodological Deep Dive

The synthesis of D-Aspartic acid β -methyl ester requires the selective esterification of the side-chain (β) carboxyl group while leaving the α -carboxyl group unmodified. A direct, uncatalyzed

reaction with methanol would result in a mixture of α -ester, β -ester, and diester products, necessitating complex purification.

Expertise & Experience: A robust strategy involves the temporary protection of the α -carboxyl and α -amino groups. One effective method is the formation of a 5-oxazolidinone ring, which masks the α -functionalities, leaving the β -carboxyl group as the sole site for esterification[7][8].

Synthesis Workflow:



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Caption: Workflow for the regioselective synthesis of the β -methyl ester.

Protocol 1: Laboratory-Scale Synthesis

- Protection: React D-Aspartic acid with a suitable aldehyde or ketone (e.g., acetone) under acidic conditions to form the corresponding 5-oxazolidinone derivative. This cyclization effectively protects both the α -amino and α -carboxyl groups.
- Esterification: Dissolve the protected intermediate in anhydrous methanol. Add an acid catalyst, such as thionyl chloride or dry HCl gas, and reflux the mixture.
 - Causality: The acid protonates the carbonyl oxygen of the β -carboxyl group, rendering its carbon atom more electrophilic and susceptible to nucleophilic attack by methanol. The protected α -carboxyl group cannot participate.
- Deprotection: After the reaction is complete (monitored by TLC), carefully add water to the reaction mixture. The acidic conditions will hydrolyze the 5-oxazolidinone ring, deprotecting the α -amino and α -carboxyl groups.
- Isolation & Purification: Neutralize the solution and remove methanol under reduced pressure. The crude product can then be purified by ion-exchange chromatography or recrystallization.

- **Trustworthiness (Self-Validation):** The final product's identity and purity must be rigorously confirmed. Use ^1H NMR and ^{13}C NMR to verify the structure, confirming the presence of the methyl ester singlet (~3.7 ppm) and the correct integration of all protons. Mass spectrometry should be used to confirm the molecular weight of 147.13 g/mol .

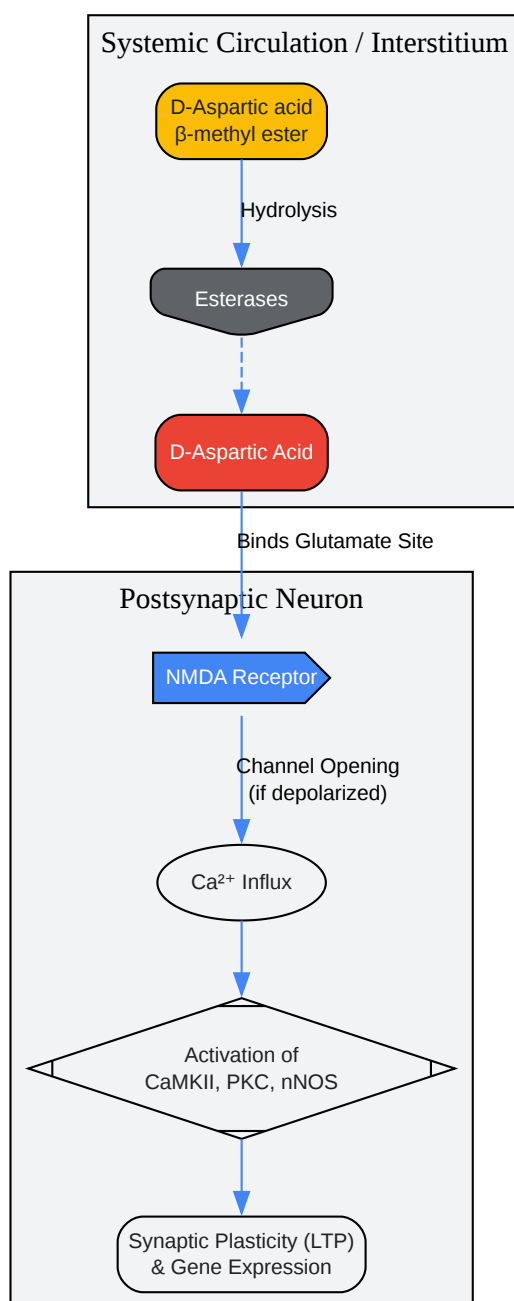
Mechanism of Action: From Pro-Drug to Physiological Response

D-Aspartic acid β -methyl ester is believed to function as a pro-drug. In vivo, it is readily hydrolyzed by endogenous esterase enzymes to yield methanol and D-Aspartic acid. The liberated D-Asp is the primary bioactive molecule, exerting its effects through two principal pathways.

Neurotransmission: NMDA Receptor Agonism

D-Asp is an established agonist at the glutamate-binding site of the NMDA receptor (NMDAR) [4]. The NMDAR is a unique ionotropic receptor that functions as a "coincidence detector," requiring both glutamate (or an agonist like D-Asp) binding and postsynaptic membrane depolarization to open its ion channel[9].

Signaling Pathway:



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Caption: Mechanism of action via hydrolysis and subsequent NMDA receptor activation.

Endocrinology: Stimulation of Steroidogenesis

D-Asp is a key regulator in the hypothalamic-pituitary-gonadal (HPG) axis. It stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the pituitary gland to release Luteinizing Hormone (LH). LH then acts on the Leydig

cells in the testes to increase the synthesis and release of testosterone[1][4][10][11]. In vitro studies have confirmed that D-Asp can directly induce testosterone synthesis in isolated Leydig cells[12][13].

Applications & Experimental Workflows

Application in Neuroscience

The compound is an invaluable tool for studying NMDAR-dependent synaptic plasticity, such as long-term potentiation (LTP), and for investigating the pathological consequences of NMDAR over-activation (excitotoxicity).

Protocol 2: In Vitro Assessment of NMDA Receptor Activity via Calcium Flux

This protocol is adapted from established high-throughput methods[14][15]. It measures the direct consequence of NMDA receptor channel opening—the influx of calcium ions—using a fluorescent indicator.

- **Cell Plating:** Seed HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) into a 384-well, black-walled, clear-bottom microplate. Culture for 16-24 hours.
- **Dye Loading:** Remove the culture medium. Add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium 6) in an appropriate assay buffer. Incubate for 1-2 hours at 37°C.
 - **Causality:** The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
- **Wash Step:** Gently wash the cells with assay buffer to remove extracellular dye.
- **Compound Addition & Measurement:** Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence. Program the instrument to add a solution of D-Aspartic acid β -methyl ester and immediately begin kinetic measurement of fluorescence intensity.

- **Data Analysis:** The increase in fluorescence intensity over baseline is directly proportional to the influx of Ca^{2+} through activated NMDA receptors. Plot the response against the concentration of the compound to generate a dose-response curve and calculate the EC_{50} .
- **Trustworthiness (Self-Validation):** To confirm that the observed calcium flux is specifically mediated by NMDA receptors, run parallel experiments where cells are pre-incubated with a selective NMDA receptor antagonist, such as D-AP5. A significant attenuation or complete blockade of the fluorescence signal in the presence of the antagonist validates the assay's specificity[4].

Application in Endocrine Research

The compound can be used in both in vivo and in vitro models to study the regulation of testosterone and other steroid hormones. In vivo studies in rats have shown that administration of D-Asp leads to its accumulation in the pituitary and testes, with a corresponding increase in serum LH and testosterone[12][13].

Concluding Remarks & Future Outlook

D-Aspartic acid β -methyl ester serves as a potent and specific tool for the functional investigation of the D-aspartate system. Its pro-drug nature makes it particularly suitable for studies requiring sustained activation of NMDA receptors or long-term stimulation of the HPG axis. Future research should focus on a full pharmacokinetic and pharmacodynamic characterization of this ester to better correlate administered doses with in vivo D-Aspartate concentrations. Furthermore, its potential as a lead compound for therapeutic agents in treating conditions linked to NMDAR hypofunction or endocrine deficiencies warrants deeper investigation.

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